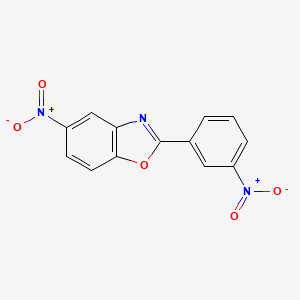
5-(3-Cyanophenyl)-3-(pyridin-2-yl)-1,2-oxazole
Vue d'ensemble
Description
5-(3-Cyanophenyl)-3-(pyridin-2-yl)-1,2-oxazole is a heterocyclic compound that features a unique combination of a cyanophenyl group, a pyridinyl group, and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Cyanophenyl)-3-(pyridin-2-yl)-1,2-oxazole typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyanophenyl group: This step often involves a nucleophilic substitution reaction where a cyanophenyl halide reacts with the oxazole intermediate.
Attachment of the pyridinyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridinyl boronic acid or pyridinyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of reaction conditions: To maximize yield and purity, reaction parameters such as temperature, solvent, and catalyst concentration are carefully controlled.
Scale-up processes: Techniques such as continuous flow chemistry may be employed to produce the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Cyanophenyl)-3-(pyridin-2-yl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxazole or aromatic rings.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-(3-Cyanophenyl)-3-(pyridin-2-yl)-1,2-oxazole has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its electronic properties, making it a candidate for use in organic electronics or as a component in advanced materials.
Biological Studies: The compound’s interactions with biological molecules are investigated to understand its potential effects and mechanisms of action.
Mécanisme D'action
The mechanism of action of 5-(3-Cyanophenyl)-3-(pyridin-2-yl)-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[3-Cyanophenyl]-3-[pyridin-3-yl]-1,2-oxazole: Similar structure but with a different position of the pyridinyl group.
5-[4-Cyanophenyl]-3-[pyridin-2-yl]-1,2-oxazole: Similar structure but with a different position of the cyanophenyl group.
5-[3-Cyanophenyl]-3-[pyridin-2-yl]-1,3-oxazole: Similar structure but with a different position of the oxazole ring.
Uniqueness
5-(3-Cyanophenyl)-3-(pyridin-2-yl)-1,2-oxazole is unique due to its specific arrangement of functional groups, which can confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H9N3O |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
3-(3-pyridin-2-yl-1,2-oxazol-5-yl)benzonitrile |
InChI |
InChI=1S/C15H9N3O/c16-10-11-4-3-5-12(8-11)15-9-14(18-19-15)13-6-1-2-7-17-13/h1-9H |
Clé InChI |
ZLMBWQAYAJSNDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NOC(=C2)C3=CC=CC(=C3)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxamidine](/img/structure/B8283368.png)
![2-[(2,5-Difluorophenyl)-hydroxymethyl]pyridine](/img/structure/B8283369.png)
![N-[3-Cyanomethyl-1H-indol-5-yl]acetamide](/img/structure/B8283383.png)
![1-[4-(Bromomethyl)phenoxy]-3-chlorobenzene](/img/structure/B8283384.png)

![2-[(6-Methylpyridin-3-yl)oxy]nicotinonitrile](/img/structure/B8283395.png)
![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-(1H,3H)-imidazolone](/img/structure/B8283398.png)
![1-[6-(4-Trifluoromethyl-phenyl)-pyridin-3-yl]-propan-1-ol](/img/structure/B8283405.png)
![[[2-Bromoethyl]thio]acetic acid methyl ester](/img/structure/B8283414.png)
![3-((1H-1,2,4-triazol-1-yl)methyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B8283417.png)



